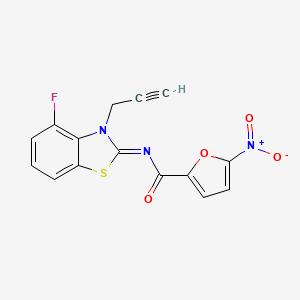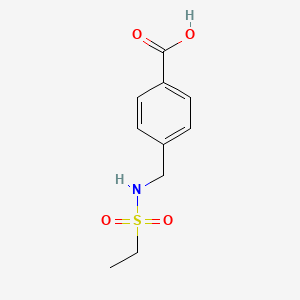
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide, also known as F16, is a small molecule that has been extensively studied for its therapeutic potential in various diseases. F16 belongs to the class of compounds known as thiosemicarbazones, which are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, anti-inflammatory, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RR), an enzyme that plays a critical role in DNA synthesis and repair. Inhibition of RR leads to a decrease in the intracellular levels of deoxyribonucleotides, which are essential building blocks for DNA synthesis. This, in turn, leads to DNA damage and cell death. Additionally, N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B. Additionally, N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is its potent anti-tumor activity against a wide range of cancer cell lines. Additionally, N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been shown to exhibit anti-viral and anti-inflammatory activity, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is its potential toxicity, as it has been shown to exhibit cytotoxicity in normal cells at high concentrations.
Zukünftige Richtungen
Future research on N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide could focus on the development of novel synthetic analogs with improved potency and reduced toxicity. Additionally, further studies could investigate the potential of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide as a combination therapy with other anti-cancer agents. Furthermore, studies could explore the potential of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide in the treatment of viral infections and inflammatory disorders. Finally, studies could investigate the pharmacokinetics and pharmacodynamics of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide in animal models to assess its potential for clinical use.
Synthesemethoden
The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide involves the condensation of 4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-amine with 5-nitrofuran-2-carboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The chemical structure of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In vitro studies have shown that N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. Additionally, N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O4S/c1-2-8-18-13-9(16)4-3-5-11(13)24-15(18)17-14(20)10-6-7-12(23-10)19(21)22/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPCMBIBYJRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)